molecular formula C15H15N B3062311 9-Aminomethyl-9,10-dihydroanthracene CAS No. 22136-76-1

9-Aminomethyl-9,10-dihydroanthracene

Cat. No.: B3062311
CAS No.: 22136-76-1
M. Wt: 209.29 g/mol
InChI Key: GEICAQNIOJFRQN-UHFFFAOYSA-N
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Description

C-(9,10-Dihydro-anthracen-9-yl)-methylamine: is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes a methylamine group attached to the 9,10-dihydro-anthracene core.

Chemical Reactions Analysis

Types of Reactions

C-(9,10-Dihydro-anthracen-9-yl)-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

C-(9,10-Dihydro-anthracen-9-yl)-methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of C-(9,10-Dihydro-anthracen-9-yl)-methylamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-(9,10-Dihydro-anthracen-9-yl)-methylamine is unique due to the presence of the methylamine group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and provides a versatile handle for further chemical modifications .

Biological Activity

9-Aminomethyl-9,10-dihydroanthracene (AMDA) is a compound of significant interest due to its biological activity, particularly as a selective antagonist at the 5-HT2A serotonin receptor. This article explores the pharmacological properties, binding affinities, and potential therapeutic applications of AMDA and its derivatives.

Chemical Structure and Properties

AMDA is an anthracene derivative characterized by a tricyclic structure with an aminomethyl group. Its conformational rigidity and specific steric arrangements contribute to its interaction with biological targets.

Binding Affinity Studies

Research has shown that AMDA and its analogs exhibit varying affinities for the 5-HT2A receptor, which is crucial for understanding their pharmacodynamics.

Table 1: Binding Affinities of AMDA Derivatives at 5-HT2A Receptor

CompoundBinding Affinity (K_i, nM)Selectivity Ratio (5-HT2A/H1)
This compound10>100
3-Methoxy-AMDA21>100
4-Methoxy-AMDANot specifiedNot specified
N-Phenylalkyl-AMDAWeak affinityNot specified

AMDA interacts with the 5-HT2A receptor through distinct binding sites. Computational modeling has suggested that the methoxy groups on AMDA derivatives can form hydrogen bonds with receptor sidechains, influencing their binding efficacy. The interaction dynamics reveal that certain substitutions enhance receptor affinity, indicating a structure-activity relationship (SAR) that is critical for drug design.

Case Studies

  • Serotonergic Activity : In studies examining the serotonergic effects of AMDA, it was found to exhibit high selectivity for the 5-HT2A receptor over H1 receptors. This selectivity is beneficial for minimizing side effects commonly associated with non-selective agents.
  • Therapeutic Potential : AMDA has been investigated for its potential in treating various neuropsychiatric conditions, including depression and anxiety disorders. Its ability to modulate serotonin pathways positions it as a candidate for further clinical evaluation.
  • Analog Development : Research into methoxy-substituted derivatives of AMDA has demonstrated differential binding affinities at the 5-HT2A receptor. For example, compounds with methoxy groups at different positions exhibited varied potencies, suggesting that fine-tuning these substitutions could optimize therapeutic outcomes.

Properties

CAS No.

22136-76-1

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

9,10-dihydroanthracen-9-ylmethanamine

InChI

InChI=1S/C15H15N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-8,15H,9-10,16H2

InChI Key

GEICAQNIOJFRQN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C31)CN

Origin of Product

United States

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